molecular formula C10H13NO3 B219348 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- CAS No. 121025-47-6

6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-

Cat. No.: B219348
CAS No.: 121025-47-6
M. Wt: 431.6 g/mol
InChI Key: VKFZVQCKAPPEFZ-NTCAYCPXSA-N
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Description

6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- is a complex organic compound with a unique structure that includes an eicosenoic acid backbone, acetylamino group, and multiple hydroxyl groups. This compound is of interest in various scientific fields due to its potential biological activities and applications.

Scientific Research Applications

6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling and metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- is not clearly defined, there is some evidence to suggest that certain omega-6 fatty acids, such as eicosadienoic acid (EDA), may play a beneficial role in inflammation . Studies have inconsistently shown EDA to be inversely associated with insulin resistance and type 2 diabetes (T2D) .

Safety and Hazards

The safety and hazards associated with 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- are not detailed in the available resources. More research is needed to determine these aspects .

Future Directions

Future research should focus on elucidating the synthesis, chemical reactions, physical and chemical properties, and safety and hazards of 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-. In addition, the role of this compound in mitigating insulin resistance and lowering the risk of diabetes and the associated states of inflammation should be further investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Eicosenoic Acid Backbone: This can be achieved through the elongation of shorter fatty acids or through the modification of existing eicosenoic acids.

    Introduction of the Acetylamino Group: This step involves the acetylation of an amino group, which can be done using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    6-Eicosenoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-: Similar backbone but different functional groups.

    Omega-6 Eicosadienoic Acid: Similar fatty acid structure but lacks the acetylamino and multiple hydroxyl groups.

Uniqueness

6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- is unique due to its combination of an eicosenoic acid backbone with an acetylamino group and multiple hydroxyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

(E)-2-acetamido-3,4,5,14-tetrahydroxyicos-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)20(27)21(28)19(22(29)30)23-16(2)24/h12,15,17-21,25-28H,3-11,13-14H2,1-2H3,(H,23,24)(H,29,30)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFZVQCKAPPEFZ-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)NC(=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)NC(=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121025-47-6
Record name Sphingofungin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-
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6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-
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6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-
Reactant of Route 6
6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-

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